Lipophilicity Modulation: LogP Elevation Relative to the Parent N-(Pyridin-4-yl)benzamide
The addition of the 2-hydroxy and 5-methyl substituents on the benzamide phenyl ring increases the experimental/computed LogP from 1.85–2.41 for the unsubstituted parent N-(pyridin-4-yl)benzamide (CAS 5221-44-3) to 2.06 for the target compound, while simultaneously increasing the hydrogen-bond donor count from 1 to 2 and the acceptor count from 2 to 3 [1]. This shift in physicochemical profile alters the compound's position within drug-likeness and permeability parameter spaces, which is relevant when screening for oral bioavailability or CNS penetration potential.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen-Bonding Capacity |
|---|---|
| Target Compound Data | LogP = 2.06; HBD = 2; HBA = 3; TPSA = 62.22 Ų |
| Comparator Or Baseline | N-(Pyridin-4-yl)benzamide: LogP = 1.85–2.41; HBD = 1; HBA = 2; TPSA = 41.99 Ų [1] |
| Quantified Difference | LogP increase of 0.2–0.21 log units; HBD increase by 1; HBA increase by 1; TPSA increase by ~20 Ų |
| Conditions | Computed (XLogP3/ACD) and vendor-reported LogP values; TPSA and HBD/HBA counts from vendor computational chemistry data |
Why This Matters
The higher LogP and additional H-bond functionality of the target compound may enhance membrane permeability and target-binding interactions relative to the simpler parent scaffold, making it a more versatile starting point for lead optimization.
- [1] Molbase. N-pyridin-4-ylbenzamide, CAS 5221-44-3. LogP and Computed Properties. View Source
